Vactosertib

Descripción general

Descripción

Vactosertib es un inhibidor de molécula pequeña de la cinasa del receptor tipo I del factor de crecimiento transformante beta. Es conocido por su potencial en el tratamiento de diversos cánceres al inhibir la vía de señalización del factor de crecimiento transformante beta, que desempeña un papel crucial en el crecimiento tumoral y la metástasis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de vactosertib implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para asegurar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la rentabilidad y la eficiencia, asegurando que el compuesto cumpla con los estándares de grado farmacéutico. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Vactosertib se somete a diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Agentes halogenantes, nucleófilos como aminas o alcoholes.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Vactosertib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la vía de señalización del factor de crecimiento transformante beta y su papel en diversas reacciones químicas.

Biología: Se emplea en investigación para comprender los procesos celulares influenciados por la vía del factor de crecimiento transformante beta, como la proliferación celular, la diferenciación y la apoptosis.

Medicina: Se investiga su potencial en el tratamiento de cánceres, particularmente aquellos resistentes a las terapias convencionales. .

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a la vía del factor de crecimiento transformante beta

Mecanismo De Acción

Vactosertib ejerce sus efectos inhibiendo la cinasa del receptor tipo I del factor de crecimiento transformante beta. Esta inhibición previene la fosforilación y activación de las moléculas de señalización corriente abajo, como SMAD2 y SMAD3. Al bloquear esta vía, this compound reduce el crecimiento tumoral, la metástasis y la evasión inmunitaria. El compuesto también mejora la eficacia de otras terapias contra el cáncer al modular el microambiente tumoral .

Compuestos similares:

Bintrafusp alfa: Un conjugado bifuncional que se une al factor de crecimiento transformante beta y al ligando de muerte programada 1.

AVID200: Una trampa diseñada computacionalmente de ectodominios del receptor del factor de crecimiento transformante beta fusionada a un dominio Fc.

Luspatercept: Una fusión recombinante que une el receptor activin IIb a la inmunoglobulina G.

Unicidad de this compound: this compound destaca por su alta potencia y selectividad para la cinasa del receptor tipo I del factor de crecimiento transformante beta. Ha mostrado un perfil de seguridad favorable y eficacia en múltiples tipos de cáncer, lo que lo convierte en un candidato prometedor para el desarrollo clínico adicional .

Comparación Con Compuestos Similares

Bintrafusp alfa: A bifunctional conjugate that binds transforming growth factor-beta and programmed death-ligand 1.

AVID200: A computationally designed trap of transforming growth factor-beta receptor ectodomains fused to an Fc domain.

Luspatercept: A recombinant fusion that links the activin receptor IIb to immunoglobulin G.

Uniqueness of Vactosertib: this compound stands out due to its high potency and selectivity for the transforming growth factor-beta type I receptor kinase. It has shown a favorable safety profile and efficacy in multiple cancer types, making it a promising candidate for further clinical development .

Actividad Biológica

Vactosertib is a novel, orally bioavailable inhibitor of the Activin receptor-like kinase 5 (ALK5), primarily targeting the transforming growth factor-beta (TGF-β) signaling pathway. This compound has been studied for its therapeutic potential in various fibrotic diseases and cancers, showcasing significant biological activity through multiple mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting TGF-β signaling, which is crucial in processes such as fibrosis, cancer progression, and immune evasion. The inhibition of ALK5 prevents the phosphorylation and activation of downstream effectors like Smad2/3, leading to reduced expression of fibrotic markers and improved immune responses.

In Vivo Studies

Case Study: Peyronie's Disease

In a rat model of Peyronie's disease (PD), this compound demonstrated significant regression of fibrotic plaques. The treatment resulted in:

- Reduced Inflammatory Cell Infiltration : Histological analyses showed decreased inflammatory cells in treated rats compared to controls.

- Recovery of Erectile Function : Functional assessments indicated improved erectile function following treatment.

- Mechanistic Insights : this compound inhibited TGF-β1-induced phosphorylation of Smad2/3 and reduced extracellular matrix protein production in fibroblasts .

Clinical Trials

Phase 1b Study in Multiple Myeloma

A recent phase 1b study evaluated this compound in combination with pomalidomide for patients with relapsed/refractory multiple myeloma (RRMM). Key findings included:

- Safety and Tolerability : The maximum tolerated dose was established at 200 mg twice daily. Adverse events were manageable, with grade 4 events occurring in a minority of patients.

- Efficacy : The combination therapy achieved an impressive 82% progression-free survival (PFS) at six months, significantly higher than historical controls .

| Parameter | Results |

|---|---|

| Maximum Tolerated Dose | 200 mg BID |

| Grade 4 Adverse Events | 5% |

| Partial Response Rate | 20% |

| Median Time to Response | 8 weeks |

| Progression-Free Survival (PFS) | 82% at 6 months |

Anti-Cancer Activity

Osteosarcoma Model

In preclinical studies involving osteosarcoma, this compound was shown to significantly inhibit tumor growth and metastasis:

- Survival Rates : Mice treated with this compound had a survival rate of 100%, compared to only 20% in control groups.

- Tumor Volume Reduction : Treated mice exhibited a marked decrease in average tumor volume from 4,364 mm³ to 1,048 mm³ .

Immunomodulatory Effects

This compound also influences immune cell dynamics within the tumor microenvironment:

Propiedades

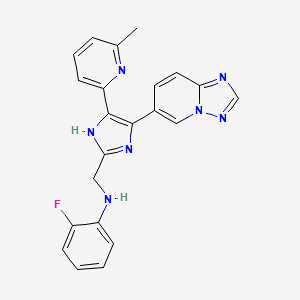

IUPAC Name |

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCDSQATIJKQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010181 | |

| Record name | Vactosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352608-82-2 | |

| Record name | Vactosertib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vactosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vactosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VACTOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.